
3-Chloro-2-trimethylsilanylethynyl-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-trimethylsilanylethynyl-pyridine is a chemical compound with the molecular formula C10H12ClNSi and a molecular weight of 209.75 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 3rd position and a trimethylsilanylethynyl group at the 2nd position . The trimethylsilanylethynyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 209.75 .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Molecular Structures
Ligand in Coordination Complexes : 3-Chloro-2-trimethylsilanylethynyl-pyridine can function as a ligand in coordination complexes. For example, it can coordinate with yttrium and scandium in diaza-metalla-ferrocenophanes, contributing to the understanding of metal-ligand interactions and coordination chemistry (Wrackmeyer, Klimkina, & Milius, 2008).
Structural Analysis in Crystallography : Its derivatives have been used to study the structural features in crystallography. For instance, the study of 3-(diethylborylethynyl)pyridines revealed unique features in crystalline state, such as non-planar arrangement and stacking interactions, which are important for understanding molecular geometries and interactions (Wakabayashi et al., 2014).
Chemical Synthesis and Reactions
Role in Hydrosilylation Reactions : It can be involved in hydrosilylation reactions, particularly when used with rhodium complexes. This has implications in the synthesis of organosilicon compounds and catalysis (Capka, Czakóová, & Schubert, 1993).
Intermediate in Organic Synthesis : As an intermediate in organic synthesis, it can be used to create a variety of complex molecules. Its derivatives have been employed in synthesizing diverse organic compounds, showing its versatility in organic chemistry (Riedmiller, Jockisch, & Schmidbaur, 1999).
Medicinal and Biological Chemistry
- Potential in Drug Design : Although this specific compound has not been directly linked to drug design, its structural analogs have been explored for their biological activities, such as binding to nicotinic acetylcholine receptors. This suggests potential utility in designing new compounds with biological activity (Koren et al., 1998).
Material Science and Nanotechnology
- Applications in Material Science : Compounds structurally similar to this compound have been used in the synthesis of materials like coordination polymers. These materials have applications in nanotechnology and material science due to their unique properties (Etaiw, Amer, & El-bendary, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-chloropyridin-2-yl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHFUVHBBXLELQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216979-76-9 |
Source


|
| Record name | 3-chloro-2-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)
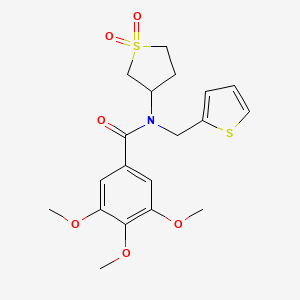
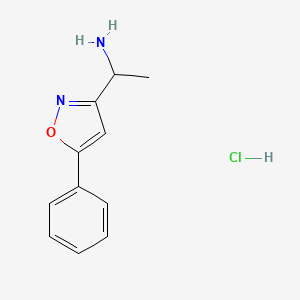
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)
![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)
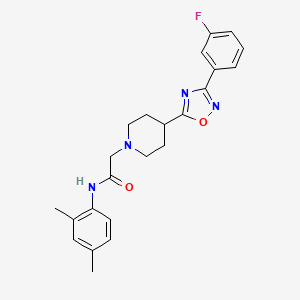
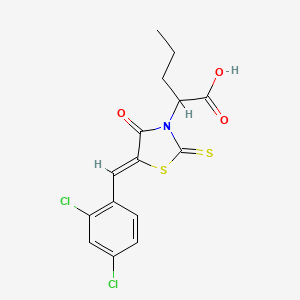
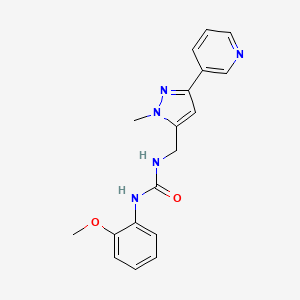
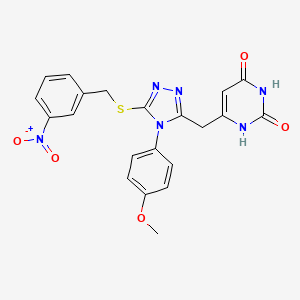
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)
